molecular formula C10H4Br2S2 B6355836 2,6-dibromothieno[3,2-f][1]benzothiole CAS No. 1242077-24-2

2,6-dibromothieno[3,2-f][1]benzothiole

Cat. No.: B6355836
CAS No.: 1242077-24-2
M. Wt: 348.1 g/mol
InChI Key: PZJRHIYHVCHULC-UHFFFAOYSA-N
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Description

2,6-Dibromothieno[3,2-f][1]benzothiole is a brominated heteroaromatic building block designed for advanced organic electronics research. Its molecular structure, featuring a fused benzothiophene core, is engineered to provide a planar, conjugated system that facilitates efficient charge transport. The bromine atoms at the 2 and 6 positions serve as reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of extended π-conjugated systems for tailored organic semiconductors . Primary Research Applications: - Organic Semiconductor Synthesis: This compound is a critical precursor for creating novel semiconducting small molecules, oligomers, and polymers. Its planar structure promotes close π-π stacking in the solid state, a key factor for achieving high charge carrier mobility in devices like Organic Field-Effect Transistors (OFETs) . - Photovoltaic and Light-Emitting Materials: Researchers can use this dibrominated intermediate to develop donor-acceptor copolymers and small molecules for use in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs). The thieno[3,2-f][1]benzothiole core can contribute to light absorption and emission properties . Research Value: The core value of this reagent lies in its ability to impart high thermal stability and optimal solid-state ordering to the resulting materials. Fused thiophene-based structures are known for their excellent environmental stability and charge transport characteristics, making them a foundation for high-performance, solution-processable electronic devices . The presence of bromine atoms allows for straightforward structural diversification, facilitating structure-property relationship studies. Notice: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,6-dibromothieno[3,2-f][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2S2/c11-9-2-5-1-6-3-10(12)14-8(6)4-7(5)13-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJRHIYHVCHULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=CC3=C1C=C(S3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromothieno3,2-fbenzothiole typically involves the bromination of thieno3,2-fbenzothiole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of 2,6-dibromothieno3,2-fbenzothiole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromothieno3,2-fbenzothiole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

In material science, 2,6-dibromothieno[3,2-f]benzothiole is utilized for creating new materials with enhanced electronic properties. Its ability to undergo various chemical reactions allows for the synthesis of complex organic molecules that can be tailored for specific applications.

  • Chemical Synthesis : It acts as an intermediate in reactions such as Suzuki-Miyaura and Stille couplings to produce larger conjugated systems.

Table 2: Common Reactions Involving the Compound

Reaction TypeDescriptionProducts
SubstitutionBromine atoms replaced with functional groupsDerivatives with varied functionalities
CouplingFormation of extended π-conjugated systemsLarger conjugated polymers

Medicinal Chemistry

The biological activity of 2,6-dibromothieno[3,2-f]benzothiole has been explored in medicinal chemistry, showing promise in:

  • Anticancer Activity : Preliminary studies indicate cytotoxic effects on cancer cell lines, inducing apoptosis.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens.

Case Study: Cytotoxicity Assays

A study conducted on human cancer cell lines revealed significant cytotoxic effects:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Mechanism of Action

The mechanism of action of 2,6-dibromothieno3,2-fbenzothiole involves its interaction with molecular targets through its bromine atoms and sulfur-containing ring. These interactions can modulate the electronic properties of the compound, making it useful in various applications. The exact molecular pathways and targets depend on the specific application and the nature of the interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Electronic Properties

2,6-Dibromothieno[2,3-f][1]Benzothiole
  • Key Differences: The [2,3-f] isomer differs in the fusion orientation of the thieno and benzothiole rings, altering conjugation pathways and molecular symmetry. This impacts electronic properties such as HOMO-LUMO gaps and charge mobility, critical for semiconductor performance .
(±)-2,6-Diamino-4,5,6,7-Tetrahydrobenzothiazole
  • Structural Contrasts: This compound features a saturated tetrahydrobenzothiazole core with amino groups instead of bromine.
  • Reactivity: Amino groups confer nucleophilic reactivity, whereas bromine substituents in 2,6-dibromothieno[3,2-f][1]benzothiole enable electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
Table 1: Comparative Overview of Key Properties
Compound Substituents Core Structure Solubility (Predicted) Toxicity Notes
This compound Br (2,6) Fused thieno-benzothiole Low in polar solvents Limited data; handle with caution
2,6-Dibromothieno[2,3-f][1]benzothiole Br (2,6) Alternate ring fusion Moderate in DMF/DMSO Similar to [3,2-f] isomer
(±)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole NH2 (2,6) Saturated benzothiazole High in aqueous buffers Unknown carcinogenicity; avoid exposure
  • Solubility: Brominated compounds exhibit lower solubility in polar solvents compared to amino-substituted analogues, necessitating DMF or dichloromethane for processing .
  • Stability: The aromatic fused system in this compound enhances thermal stability (>200°C), whereas saturated analogues like (±)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole may degrade at lower temperatures .

Biological Activity

2,6-Dibromothieno[3,2-f]benzothiole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

2,6-Dibromothieno[3,2-f]benzothiole is characterized by a thieno-benzothiole framework with bromine substituents at the 2 and 6 positions. Its chemical structure can be represented as follows:

C8H4Br2S\text{C}_8\text{H}_4\text{Br}_2\text{S}

This compound's unique structure contributes to its diverse biological activities.

The biological activity of 2,6-dibromothieno[3,2-f]benzothiole is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biochemical pathways. For example, it may inhibit kinases that are pivotal in cancer cell proliferation and survival.
  • Cell Signaling Modulation : It influences cell signaling pathways by interacting with specific receptors on the cell surface, leading to altered cellular responses.
  • Gene Expression Regulation : The compound can affect the expression of genes related to apoptosis and cell cycle regulation, which is crucial in cancer therapy.

Biological Activities

The biological activities of 2,6-dibromothieno[3,2-f]benzothiole include:

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo.
  • Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Anticancer Activity

A study conducted by researchers investigated the anticancer effects of 2,6-dibromothieno[3,2-f]benzothiole on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was primarily linked to the induction of apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via caspase activation
HeLa20Cell cycle arrest
A54925Induction of oxidative stress

Antimicrobial Activity

In another study focused on antimicrobial properties, 2,6-dibromothieno[3,2-f]benzothiole was tested against several bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128

Metabolic Pathways

The metabolism of 2,6-dibromothieno[3,2-f]benzothiole involves phase I and phase II metabolic reactions. These reactions are essential for converting the compound into more water-soluble forms for excretion. The primary metabolic pathways include:

  • Oxidation : Catalyzed by cytochrome P450 enzymes.
  • Conjugation : Involves glucuronidation or sulfation processes.

Q & A

Q. What are the standard synthetic routes for 2,6-dibromothieno[3,2-f][1]benzothiole, and how do reaction conditions influence product purity?

The compound is typically synthesized via bromination of a thieno-benzothiole precursor. Key steps include:

  • Direct bromination : Use liquid bromine (Br₂) in chlorinated solvents (e.g., CHCl₃ or CCl₄) under controlled temperature (0–25°C) to avoid over-bromination .
  • Catalytic methods : Pd-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) for regioselective bromination, as seen in analogous thieno[3,2-b]thiophene derivatives .
    Purity optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel and hexane/ethyl acetate gradients. Contaminants like mono-brominated byproducts require iterative recrystallization .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound derivatives?

  • 1H/13C-NMR : Identify bromine-induced deshielding effects. For example, aromatic protons adjacent to Br substituents show downfield shifts (δ 7.5–8.5 ppm) .
  • GC-MS : Confirm molecular weight (M⁺ = 378.06 g/mol) and fragmentation patterns. Peaks at m/z 378 (M⁺), 299 (M⁺–Br), and 220 (M⁺–2Br) validate the dibrominated structure .
  • HR-MS : Use high-resolution mass spectrometry to distinguish isotopic clusters (e.g., 79Br/81Br), ensuring correct empirical formula (C₁₀H₂Br₂O₂S₂) .

Q. What are the critical physical properties (melting point, solubility) relevant to handling this compound in lab settings?

  • Melting point : Not explicitly reported, but analogous dibrominated heterocycles (e.g., 2,5-dibromothieno[3,2-b]thiophene) melt at 180–185°C .
  • Solubility : Sparingly soluble in polar solvents (water, ethanol); dissolves in chlorinated solvents (CH₂Cl₂, CHCl₃) and DMSO.
  • Stability : Degrades under prolonged UV exposure; store at 2–8°C in inert atmospheres (N₂/Ar) .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the electronic properties of this compound for semiconductor applications?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to compute HOMO/LUMO energies. Bromine’s electron-withdrawing effect lowers LUMO (-3.2 eV), enhancing electron affinity for p-type semiconductors .
  • Charge transport : Simulate hole mobility (µₕ) via Marcus theory. High µₕ (~10⁻² cm²/V·s) is predicted due to planar π-conjugation and Br-induced crystallinity .
  • Validation : Compare computed UV-vis spectra (λmax ~350 nm) with experimental data to assess accuracy .

Q. What experimental strategies address contradictory thermal stability data in TGA-DSC analyses?

  • Controlled heating rates : Use slow ramp rates (5°C/min) in TGA to resolve decomposition steps. For 2,6-dibromothieno derivatives, initial weight loss at ~250°C corresponds to Br₂ elimination, while backbone degradation occurs above 400°C .
  • DSC calibration : Validate with standard references (e.g., indium) to eliminate instrument artifacts.
  • Inert vs. oxidative atmospheres : Compare N₂ (pyrolytic degradation) vs. air (combustion) profiles to identify oxidation intermediates .

Q. How can regioselective functionalization be achieved for modifying the thieno-benzothiole core?

  • Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sulfur sites during bromination .
  • Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to deprotonate specific positions, followed by electrophilic quenching (e.g., I₂ or Br₂) .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (e.g., 4-(trifluoromethyl)phenylboronic acid) enable C–C bond formation at bromine-free positions .

Notes for Methodological Rigor

  • Reproducibility : Replicate syntheses ≥3 times with independent batches to ensure consistency.
  • Safety : Bromine and chlorinated solvents require fume hood use and PPE (gloves, goggles).
  • Data validation : Cross-reference NMR/MS data with published spectra for analogous compounds .

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